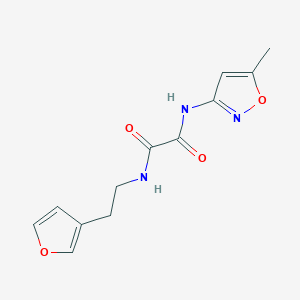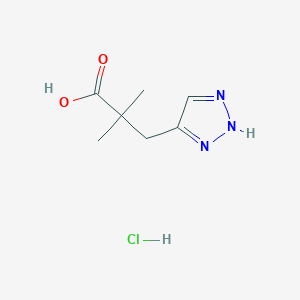
4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a complex organic molecule. It contains a benzotriazepine core, which is a type of heterocyclic compound. This core is substituted with a tert-butyl group, a 2-methylbenzyl group, and two carbonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzotriazepine core, followed by various substitution reactions to introduce the tert-butyl, 2-methylbenzyl, and carbonyl groups . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The tert-butyl group is a bulky group that can influence the molecule’s conformation and reactivity . The benzotriazepine core is a heterocyclic ring system that can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tert-butyl group, the 2-methylbenzyl group, and the carbonyl groups . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic, while the carbonyl groups could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
A study described the structural characteristics of a V-shaped molecule with a significant dihedral angle, highlighting intermolecular hydrogen bonds and weak interactions forming a three-dimensional network. This highlights the molecular geometry and potential interaction mechanisms of similar compounds (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Research on the palladium-catalyzed intramolecular cyclization presented an efficient synthesis route for tetrahydro-1H-2,4-benzodiazepine-1,3-dione derivatives, offering insights into chemical synthesis techniques that could be applied to related compounds (G. Bocelli, M. Catellani, F. Cugini, & R. Ferraccioli, 1999).
Electrochemical Studies and Interactions
- Electrochemical oxidation studies of related compounds have shown the formation of non-covalent complexes, demonstrating the potential for electrochemical synthesis and characterization of benzotriazepine derivatives (Hamid Salehzadeh & D. Nematollahi, 2014).
Stereochemistry and Hydrogen-Deuterium Exchange Rates
- Investigations into the effects of stereochemistry on hydrogen-deuterium exchange rates in dibenzazepine derivatives offer insights into the importance of stereochemical configurations for the chemical behavior and reaction kinetics of such compounds (R. R. Fraser & L. Ng, 1976).
Synthesis and Antagonistic Properties
- A study on the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones explored their potential as muscarinic (M3) receptor antagonists, suggesting the relevance of benzotriazepine derivatives in developing targeted therapeutic agents (B. Bradshaw, P. Evans, J. Fletcher, et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-3-[(2-methylphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-5-6-10-15(14)13-22-19(25)21-17-12-8-7-11-16(17)18(24)23(22)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZRNHVEUCCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3C(=O)N2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2945012.png)
![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)

![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)


![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)

![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)